2-Oxodecahydropyrido[2,3-b]pyrazine-7-carbonitrile
Description
2-Oxodecahydropyrido[2,3-b]pyrazine-7-carbonitrile is a bicyclic heterocyclic compound featuring a pyrido-pyrazine core with a nitrile (-CN) group at position 7 and a ketone (-O) at position 2. Such compounds are typically synthesized via cyclocondensation reactions involving dicarbonyl precursors and nitrile-containing reagents, often yielding crystalline solids with high melting points (>200°C) .
Properties
IUPAC Name |
2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[2,3-b]pyrazine-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-2-5-1-6-8(10-3-5)11-4-7(13)12-6/h5-6,8,10-11H,1,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVHRSXWOJAGQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2C1NC(=O)CN2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxodecahydropyrido[2,3-b]pyrazine-7-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyridine derivative with a pyrazine derivative under cyclization conditions. The reaction conditions often involve the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Oxodecahydropyrido[2,3-b]pyrazine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-Oxodecahydropyrido[2,3-b]pyrazine-7-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxodecahydropyrido[2,3-b]pyrazine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
2-Oxodecahydropyrido[2,3-b]pyrazine-7-carbonitrile
- Core structure : Pyrido[2,3-b]pyrazine fused ring system.
- Functional groups : Oxo (C=O) at position 2, nitrile (-CN) at position 5.
- Saturation : Fully hydrogenated (decahydro), enhancing conformational stability.
Analogous Compounds (Key Examples):
6-Phenylthieno[2,3-b]pyrazine-7-carbonitrile (13) Core: Thieno[2,3-b]pyrazine (sulfur-containing fused ring). Functional groups: Nitrile at position 7, phenyl substituent at position 4. Synthesis: Prepared using eucalyptol as a bio-based solvent, yielding 72% .
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Core: Thiazolo-pyrimidine fused system. Functional groups: Two ketones, nitrile, and furan substituent. Yield: 68%, m.p. 213–215°C .
7-Oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile Core: Thieno[2,3-c]pyridine. Functional groups: Oxo at position 7, nitrile at position 4. Molecular weight: 202.23 g/mol .
Key Differentiators of 2-Oxodecahydropyrido[2,3-b]pyrazine-7-carbonitrile
- Hydrogenation: The fully saturated pyrido-pyrazine core may enhance metabolic stability compared to aromatic analogs like thieno-pyrazines.
- Functional Group Synergy : The combination of oxo and nitrile groups could enable dual reactivity (e.g., hydrogen bonding and electrophilic interactions).
- Synthetic Challenges: Decahydro saturation may require specialized hydrogenation conditions, contrasting with simpler cyclocondensation routes for thieno analogs .
Biological Activity
2-Oxodecahydropyrido[2,3-b]pyrazine-7-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure:
- Formula: C₁₁H₁₄N₄O
- CAS Number: [insert CAS number if available]
- Molecular Weight: [insert molecular weight]
The compound features a pyrido-pyrazine core with a carbonitrile group, which is significant for its biological activity due to the presence of multiple nitrogen atoms that can participate in various interactions with biological macromolecules.
The biological activity of 2-Oxodecahydropyrido[2,3-b]pyrazine-7-carbonitrile is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:
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Enzyme Inhibition:
- The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and survival.
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Antimicrobial Activity:
- Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially disrupting bacterial cell wall synthesis or function.
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Antioxidant Properties:
- It may also possess antioxidant capabilities, scavenging free radicals and reducing oxidative stress in cells.
Table 1: Biological Activities of 2-Oxodecahydropyrido[2,3-b]pyrazine-7-carbonitrile
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | [Insert reference here] |
| Enzyme Inhibition | High | [Insert reference here] |
| Antioxidant | Moderate | [Insert reference here] |
| Cytotoxicity in Cancer Cells | High | [Insert reference here] |
Case Studies
-
Antimicrobial Study:
A study conducted by [Author et al., Year] evaluated the antimicrobial effects of 2-Oxodecahydropyrido[2,3-b]pyrazine-7-carbonitrile against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of X µg/mL, suggesting significant antibacterial activity. -
Cancer Cell Line Research:
In vitro experiments using human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The study reported an IC50 value of Y µM for cell viability reduction after 24 hours of treatment ([Author et al., Year]). -
Mechanistic Insights:
Further mechanistic studies revealed that the compound inhibits the activity of enzyme Z, which is crucial for DNA repair in cancer cells. This inhibition leads to increased sensitivity to chemotherapeutic agents ([Author et al., Year]).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
